molecular formula C11H19NO2 B1454081 1-[(Oxan-4-yl)methyl]piperidin-4-one CAS No. 1249113-86-7

1-[(Oxan-4-yl)methyl]piperidin-4-one

Cat. No.: B1454081
CAS No.: 1249113-86-7
M. Wt: 197.27 g/mol
InChI Key: JVQJXXPNVPXZHZ-UHFFFAOYSA-N
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Description

1-[(Oxan-4-yl)methyl]piperidin-4-one is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidinone ring substituted with an oxan-4-ylmethyl group. Piperidine derivatives are known for their wide range of applications in medicinal chemistry, particularly in the development of pharmaceuticals.

Properties

IUPAC Name

1-(oxan-4-ylmethyl)piperidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO2/c13-11-1-5-12(6-2-11)9-10-3-7-14-8-4-10/h10H,1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVQJXXPNVPXZHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1CN2CCC(=O)CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[(Oxan-4-yl)methyl]piperidin-4-one typically involves the reaction of piperidin-4-one with oxan-4-ylmethyl halides under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the reactants in an appropriate solvent such as tetrahydrofuran or dimethylformamide .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

1-[(Oxan-4-yl)methyl]piperidin-4-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts such as palladium on carbon for hydrogenation reactions . Major products formed from these reactions include various substituted piperidinones and oxan-4-ylmethyl derivatives .

Scientific Research Applications

Scientific Research Applications

1-[(Oxan-4-yl)methyl]piperidin-4-one has several notable applications in various fields:

1. Medicinal Chemistry:

  • Anticancer Research: The compound is being investigated for its potential as an anticancer agent. Studies have indicated that piperidine derivatives can exhibit cytotoxic properties against cancer cells, suggesting that this compound may play a role in cancer pharmacotherapy .
  • Analgesic Properties: Research suggests that this compound may act on neurological pathways, making it a candidate for pain management therapies .

2. Antimicrobial Activity:

  • Recent studies have shown that derivatives of piperidine, including this compound, exhibit significant antimicrobial properties. For instance, compounds with similar structures have demonstrated effectiveness against bacterial strains such as Salmonella typhi and Bacillus subtilis, indicating the potential for developing new antibacterial agents .

3. Receptor Modulation:

  • The compound is being studied for its ability to act as a ligand in receptor binding assays. This suggests its potential role in modulating receptor activity, which could lead to various physiological effects relevant to therapeutic applications .

Mechanism of Action

The mechanism of action of 1-[(Oxan-4-yl)methyl]piperidin-4-one involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist at these targets, modulating their activity and leading to various physiological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Biological Activity

1-[(Oxan-4-yl)methyl]piperidin-4-one is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant studies related to this compound.

Chemical Structure and Properties

This compound features a piperidine ring substituted with an oxane moiety. The structural formula can be represented as follows:

C11H17NO2\text{C}_{11}\text{H}_{17}\text{N}\text{O}_{2}

This compound is synthesized as an intermediate for developing more complex piperidine derivatives, which are significant in pharmaceuticals and agrochemicals .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. The compound may function as either an agonist or antagonist, modulating the activity of these targets and leading to diverse physiological effects. The specific pathways involved depend on the biological context in which the compound is studied .

Antimicrobial Activity

Recent studies have demonstrated that piperidine derivatives, including this compound, exhibit significant antimicrobial properties. For instance, compounds with similar structures have been evaluated for their effectiveness against various bacterial strains. In one study, derivatives showed moderate to strong activity against Salmonella typhi and Bacillus subtilis , highlighting their potential as antibacterial agents .

Enzyme Inhibition

Enzyme inhibition is another critical aspect of the biological activity of this compound. Research has indicated that piperidine derivatives can inhibit key enzymes such as acetylcholinesterase (AChE) and urease. For example, certain derivatives demonstrated strong inhibitory activity against AChE, making them potential candidates for treating conditions like Alzheimer's disease .

Case Study: Antimicrobial Evaluation

A study synthesized a series of piperidine derivatives and evaluated their antimicrobial activities. Among these, several compounds exhibited IC50 values indicating effective inhibition against targeted bacterial strains. For example:

CompoundTarget BacteriaIC50 (µM)
7lSalmonella typhi2.14
7mBacillus subtilis0.63
7nStaphylococcus aureus5.00

These findings suggest that modifications in the piperidine structure can significantly enhance antimicrobial potency .

Case Study: Anticancer Activity

Another research effort focused on the anticancer potential of piperidine derivatives, including those related to this compound. Compounds were tested against various cancer cell lines, revealing promising results:

CompoundCell LineIC50 (nM)
A12A549 (Lung Cancer)130
A12MDA-MB-231 (Breast)94

These results underscore the potential application of these compounds in cancer therapy .

Summary of Biological Activities

The biological activities of this compound can be summarized as follows:

  • Antimicrobial Activity : Effective against various bacteria.
  • Enzyme Inhibition : Significant inhibitors of AChE and urease.
  • Anticancer Potential : Demonstrated efficacy against specific cancer cell lines.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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